5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWRJWQLYUVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541150 | |
| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14246-77-6 | |
| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile chemical structure and properties
An In-Depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of medicinal chemistry.[1] This structural motif is present in a wide array of biologically active molecules and approved pharmaceuticals, valued for its unique physicochemical properties that can enhance pharmacokinetic profiles and pharmacological efficacy.[2] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5]
Within this important class of compounds, this compound serves as a particularly versatile synthetic intermediate and a subject of research in its own right. Its multi-functional nature, featuring an amino group, a nitrile moiety, and a phenyl-substituted isoxazole core, makes it a valuable building block for the construction of more complex molecular architectures and a candidate for biological screening. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and core properties. This compound is an aromatic compound characterized by a central 1,2-oxazole ring substituted at the 3, 4, and 5 positions.
Chemical Structure Identifiers A consistent and unambiguous identification is critical in chemical research. The key identifiers for this compound are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₀H₇N₃O[6] |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 35598-39-9 |
| InChI | InChI=1S/C10H7N3O/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2[6] |
| InChIKey | BQNWRJWQLYUVKN-UHFFFAOYSA-N[6] |
| SMILES | C1=CC=C(C=C1)C2=NOC(=C2C#N)N[6] |
Spectroscopic Data The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes key spectral data as reported in the literature.
| Spectroscopy | Data | Reference |
| IR (KBr, cm⁻¹) | ν: 3512, 3405, 3341 (NH₂), 2223 (C≡N), 1615, 1267 | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.224 (s, 2H, NH₂), 7.884 (d, J=7.6 Hz, 2H, Ar-H), 7.124 (d, J=8.8 Hz, 2H, Ar-H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | [1] |
| Mass Spec (m/z) | 185.28 (M+) | [1] |
Synthesis: A Multi-Component Approach
The most efficient and common method for synthesizing 5-amino-3-phenylisoxazole-4-carbonitrile derivatives is through a one-pot, multi-component reaction (MCR). This strategy is highly valued in synthetic chemistry for its atom economy, reduced waste, and operational simplicity.
Core Reaction Pathway The synthesis involves the condensation of three primary components:
-
Benzaldehyde: Provides the phenyl group at the C3 position.
-
Malononitrile: Serves as the source for the C4, C5, and the carbonitrile group.
-
Hydroxylamine Hydrochloride: Provides the N-O fragment necessary for the isoxazole ring.
This reaction is typically catalyzed by a Lewis acid, such as ceric ammonium sulphate, in a suitable solvent like isopropyl alcohol under reflux conditions.[1]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.[1]
Materials and Reagents:
-
Malononitrile (1 mmol)
-
Benzaldehyde (1.2 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (2 mmol, catalyst)
-
Isopropyl alcohol (25 mL)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralization & Extraction: Neutralize the aqueous mixture with a saturated solution of NaHCO₃. Extract the product into ethyl acetate. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.
Causality and Rationale:
-
Lewis Acid Catalyst: The ceric ammonium sulphate acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the active methylene of malononitrile, thereby facilitating the initial Knoevenagel condensation.
-
Solvent Choice: Isopropyl alcohol is an effective polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.
-
Neutralization: The NaHCO₃ wash is crucial to neutralize any remaining acidic catalyst and hydrochloride from the hydroxylamine salt, preventing unwanted side reactions during extraction and isolation.
Applications in Drug Development and Research
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications.
Pharmacological Potential: The 5-amino-isoxazole core is a key pharmacophore. Derivatives of this structure have demonstrated significant biological activities, including:
-
Antimicrobial Activity: Synthesized derivatives of 5-amino-3-phenylisoxazole-4-carbonitrile have been evaluated for their in-vitro inhibitory activity against pathogenic bacteria.[1]
-
Anti-inflammatory and Analgesic Effects: The isoxazole nucleus is a component of several anti-inflammatory drugs.[3]
-
Anticancer and Anti-HIV Properties: Certain isoxazole analogues have shown promise as anticancer and antiviral agents.[3][4]
-
Neuroactive Compounds: Amino-functionalized isoxazoles, such as the natural products muscimol and ibotenic acid, are known to interact with receptors in the central nervous system.[7]
Caption: Applications of this compound.
Role as a Synthetic Scaffold: Beyond its intrinsic biological activity, this compound is a valuable intermediate. The amino and nitrile functional groups provide reactive handles for further chemical transformations, allowing for the construction of fused heterocyclic systems and the development of compound libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build larger, more complex molecules with tailored pharmacological profiles.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis and its position as a member of the pharmacologically vital isoxazole family. Its straightforward, high-yield preparation via multi-component reaction makes it readily available for further investigation. As a versatile building block and a potential bioactive agent in its own right, this compound will continue to be a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics. The combination of its stable aromatic core and reactive functional groups ensures its continued relevance in synthetic and medicinal chemistry.
References
-
Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
-
Beyzaei, H., et al. (2020). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]
-
Bak, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
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Comparative Technical Guide: 5-Amino-3-Phenylisoxazole vs. 5-Amino-3-Phenylisoxazole-4-Carbonitrile
[1]
Executive Summary
This guide delineates the critical physicochemical and synthetic divergences between 5-amino-3-phenylisoxazole (Compound A) and its 4-substituted analog, 5-amino-3-phenylisoxazole-4-carbonitrile (Compound B) .[1]
While structurally similar, the introduction of the nitrile group at the C4 position acts as a profound electronic switch.[1][2] It transitions the molecule from a reactive, electron-rich heteroaromatic amine (A) to a highly polarized, electron-deficient scaffold (B) with significantly reduced nucleophilicity.[1][2] This distinction dictates their respective roles in drug discovery: Compound A is often a substrate for further functionalization at C4, whereas Compound B serves as a rigid, metabolic "dead-end" scaffold used to target specific hydrophobic pockets in kinase inhibitors or to lock conformation via intramolecular hydrogen bonding.[1][2]
Structural & Electronic Landscape
The Electronic "Tug-of-War"
The defining feature of Compound B is the push-pull electronic system created by the interaction between the electron-donating amine at C5 and the electron-withdrawing nitrile at C4.[1][2]
| Feature | 5-Amino-3-Phenylisoxazole (A) | 5-Amino-3-Phenylisoxazole-4-Carbonitrile (B) |
| C4 Character | Nucleophilic: High electron density; prone to electrophilic aromatic substitution (EAS).[1][2] | Blocked/Electrophilic: C4 is fully substituted; the ring becomes electron-deficient.[1][2] |
| Amine Basicity | Weak Base: pKa (BH⁺) ~1.5–2.[1][2]0. Can be protonated by strong acids.[1][2] | Non-Basic: The lone pair is delocalized into the nitrile (vinylogous urea character).[1][2] Resists protonation. |
| Amine Nucleophilicity | Moderate: Reacts readily with acyl chlorides, isocyanates, and aldehydes.[1][2] | Poor: Often requires forcing conditions or deprotonation (anion formation) to react.[1][2] |
| H-Bonding | Donor: NH₂ acts as a standard donor.[1][2] | Donor/Acceptor: The 4-CN group acts as an acceptor, often forming supramolecular ring motifs (e.g., R2²(12)) in crystal lattices.[1][2] |
Visualization: Electronic & Reactivity Flow
The following diagram illustrates how the C4-substituent dictates the reactivity logic of the isoxazole core.
Figure 1: Divergent electronic consequences of C4-substitution. The Nitrile group (Red path) effectively deactivates the amine.[1][2]
Synthetic Pathways[1][2]
The synthesis of these two molecules requires fundamentally different strategies.[1] Compound A is typically built from a pre-formed phenyl-ketone precursor, whereas Compound B is most efficiently accessed via a multicomponent condensation that builds the phenyl ring and the isoxazole core simultaneously.[1][2]
Pathway A: Condensation (Targeting Compound A)[1][2]
-
Precursor: Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).[1]
Pathway B: Multicomponent Cyclization (Targeting Compound B)[1]
-
Precursors: Benzaldehyde + Malononitrile + Hydroxylamine.[1][2]
-
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.[1][2]
-
Why this route? Attempting to add a nitrile group to Compound A (electrophilic cyanation) is difficult and low-yielding.[1][2] Building the ring with the nitrile already in place is the industry standard (Green Chemistry approach).[1]
Visualization: Synthetic Decision Tree
Figure 2: Distinct retrosynthetic disconnections.[1][2] Compound B utilizes a convergent 3-component assembly.
Experimental Protocols
Synthesis of Compound B (Green Multicomponent Protocol)
Rationale: This protocol avoids toxic solvents and utilizes a catalytic approach verified in recent literature (e.g., using Lewis acids or organocatalysts like Glucose-Fe3O4 or TiO2).[1][2]
Materials:
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde and malononitrile in 10 mL of Ethanol/Water (1:1).
-
Activation: Add the catalyst (e.g., 2 mmol Ceric Ammonium Sulfate) and stir at room temperature for 10 minutes. Mechanism: The catalyst activates the aldehyde for Knoevenagel condensation.[1][2]
-
Cyclization: Add Hydroxylamine hydrochloride (1.0 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate:n-Hexane 4:6).[1]
-
Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.[1]
-
Purification: Filter the solid. Recrystallize from hot ethanol.
-
Validation:
Reactivity Assay: The Acylation Challenge
Rationale: This assay demonstrates the reduced nucleophilicity of Compound B compared to Compound A.[1][2]
Protocol:
-
Dissolve 1.0 eq of Compound A in DCM with 1.2 eq Pyridine.[1][2] Add 1.1 eq Acetyl Chloride.[1] -> Result: Rapid formation of acetamide (< 1 hour).[1][2]
-
Dissolve 1.0 eq of Compound B in DCM with 1.2 eq Pyridine.[1][2] Add 1.1 eq Acetyl Chloride.[1] -> Result: No reaction or <5% conversion after 24 hours.
Medicinal Chemistry Implications[1][3][4][5][6]
Binding Mode & Selectivity[1][2]
-
Compound A: The C4-H is hydrophobic but small.[1][2] The amine is a donor.[1]
-
Compound B: The C4-CN is a rigid, linear group that can penetrate narrow hydrophobic slots in enzyme active sites (e.g., kinase ATP pockets).[1][2]
Metabolic Stability
Compound A is susceptible to oxidative metabolism at the C4 position (formation of 4-hydroxy metabolites).[1] Compound B blocks this "soft spot," significantly increasing the metabolic half-life of the scaffold.[1][2]
References
-
Krishnarao, N., & Sirisha, K. (2023).[1][2] One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by Lewis acid catalyst.[1] Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[1][2] Link
-
Shoghpour, S., et al. (2012).[2][5] 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.[1][5] Acta Crystallographica Section E, E68, o2530.[1][5] Link
-
Jagannadham, K., et al. (2025).[1][2][3] One Pot Synthesis of 5-Amino-3-Phenylisoxazole-4-Carbonitrile Derivatives Employed by TiO2 as a Catalyst. International Journal of Modern Pharmaceutical Research, 9(5), 107-109.[1][2] Link
-
PubChem. (2025).[1][2][6] 5-Amino-3-phenylisoxazole Compound Summary. National Library of Medicine.[1] Link[1]
-
Sinha, A., et al. (2026).[1][2] Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4.[1] YMER Digital, 25(01).[1][2] Link
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IUPAC name for 5-amino-3-phenylisoxazole-4-carbonitrile
Technical Guide: 5-Amino-3-phenylisoxazole-4-carbonitrile
Executive Summary
This technical guide provides a comprehensive structural, synthetic, and nomenclature analysis of 5-amino-3-phenylisoxazole-4-carbonitrile . As a substituted isoxazole, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, antioxidant, and anti-inflammatory agents.[1] This document deconstructs its IUPAC designation, details its multicomponent synthesis, and outlines its physicochemical characterization for researchers in drug discovery.
Part 1: Nomenclature Analysis (IUPAC)
The IUPAC name 5-amino-3-phenylisoxazole-4-carbonitrile is derived through a strict hierarchy of functional group priorities and heterocyclic numbering rules.
Structural Deconstruction
-
Parent Structure: Isoxazole .[1][2][3][4] This is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (1,2-azole).[3]
-
Principal Functional Group: Carbonitrile (-CN) .[5] According to IUPAC priority rules, a nitrile group (
) takes precedence over an amine group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) for citation as the principal characteristic group. Therefore, the name ends with the suffix -carbonitrile . -
Substituents:
-
Phenyl (-C6H5): Attached to the ring.
-
Amino (-NH2): Attached to the ring.
-
Numbering Logic
Numbering in the isoxazole ring starts at the heteroatom with the highest priority (Oxygen) and proceeds toward the second heteroatom (Nitrogen) to give the ring atoms the lowest possible locants.
-
Oxygen: Position 1
-
Nitrogen: Position 2
-
Carbon: Position 4 (Substituted with Carbonitrile )
-
Carbon: Position 5 (Substituted with Amino )[2][4][7][8][9][10][11]
Validation of Locants: The substituents are located at positions 3, 4, and 5.[7] The principal group (carbonitrile) is at position 4.[2][4][7] The amine is at position 5.[2][6][7][9] The phenyl is at position 3.[6][7]
-
Alphabetical listing of prefixes: A mino comes before P henyl.
-
Final Name: 5-Amino-3-phenylisoxazole-4-carbonitrile.[4][8][12]
Nomenclature Priority Diagram
The following diagram illustrates the decision logic used to derive the IUPAC name.
Figure 1: Decision tree for the IUPAC nomenclature of 5-amino-3-phenylisoxazole-4-carbonitrile.
Part 2: Chemical Synthesis & Mechanism
The most efficient route to 5-amino-3-phenylisoxazole-4-carbonitrile is a one-pot multicomponent reaction (MCR) involving benzaldehyde, malononitrile, and hydroxylamine hydrochloride. This pathway is preferred in industrial applications due to its atom economy and the avoidance of intermediate isolation.
Synthetic Protocol
-
Reagents: Benzaldehyde (1.0 eq), Malononitrile (1.0 eq), Hydroxylamine Hydrochloride (1.0 eq).
-
Catalyst: Lewis acids such as Ceric Ammonium Sulfate (CAS) or TiO₂ nanoparticles are often employed to accelerate the Knoevenagel condensation.
-
Solvent: Ethanol/Water (1:1) or Isopropanol.[4]
-
Conditions: Reflux for 5–7 hours.
-
Yield: Typically 84–92% depending on the catalyst efficiency.
Reaction Mechanism
-
Knoevenagel Condensation: Malononitrile reacts with benzaldehyde to form the arylidenemalononitrile intermediate (benzylidenemalononitrile).
-
Michael Addition: Hydroxylamine attacks the
-carbon of the activated alkene. -
Cyclization: Intramolecular nucleophilic attack by the oxygen of the hydroxylamine onto one of the nitrile groups.
-
Tautomerization: The resulting imine intermediate tautomerizes to form the stable 5-amino-isoxazole product.
Synthesis Pathway Diagram
Figure 2: One-pot multicomponent synthesis pathway.
Part 3: Physicochemical Characterization
Accurate identification of the compound relies on specific spectral fingerprints. The following data summarizes the expected values for the phenyl analog.
| Parameter | Value / Range | Notes |
| Physical State | Pale orange/red solid | Crystalline form |
| Melting Point | 154–156°C | Uncorrected [1] |
| IR Spectrum | ||
| ¹H NMR | ||
| (400 MHz, CDCl₃) | Aromatic phenyl protons | |
| ¹³C NMR | C-5 (attached to amino) | |
Note: Data derived from spectroscopic analysis of 5-amino-3-phenylisoxazole-4-carbonitrile synthesized via Lewis acid catalysis [1][2].[4]
Part 4: Pharmacological Relevance
The 5-amino-4-cyanoisoxazole scaffold is a privileged structure in drug discovery, serving as a precursor for various bioactive molecules.
-
Antimicrobial Activity: Derivatives of this scaffold have demonstrated significant inhibitory activity against Gram-positive bacteria (e.g., S. aureus) and fungal strains. The presence of the nitrile group at position 4 enhances the electrophilicity of the ring, potentially facilitating covalent interactions with enzyme targets.
-
Antioxidant Potential: In DPPH radical scavenging assays, the 5-amino-isoxazole moiety acts as a hydrogen donor. The phenyl ring at position 3 stabilizes the resulting radical species via resonance, contributing to its antioxidant efficacy [3].
-
Leflunomide Analogs: This compound shares structural homology with the active metabolite of Leflunomide (an isoxazole-based DMARD), suggesting potential utility in designing inhibitors for dihydroorotate dehydrogenase (DHODH).
References
-
Krishnarao, N., & Sirisha, K. (2023).[4] One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by Lewis acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[4] Link
-
Jagannadham, K., et al. (2025). One Pot Synthesis of 5-Amino-3-Phenylisoxazole-4-Carbonitrile Derivatives Employed by TiO2 as a Catalyst. International Journal of Modern Pharmaceutical Research, 9(5), 107-109. Link
-
Sinha, A., et al. (2026).[1][2] Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4 as an organocatalyst.[13] YMER Digital, 25(1). Link
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Methodological & Application
One-pot multicomponent synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile
Initiating Information Gathering
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Analyzing Reaction Strategies
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Expanding Research Scope
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Protocol for reacting benzaldehyde malononitrile and hydroxylamine hydrochloride
Application Note: Selective Synthesis of 5-Amino-3-Aryl-Isoxazole-4-Carbonitriles
Introduction
The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to beta-lactamase inhibitors. The reaction between benzylidenemalononitrile (BMN) and hydroxylamine hydrochloride is a cornerstone transformation for accessing highly substituted 5-amino-isoxazoles .
While seemingly simple, this reaction is governed by competing nucleophilic pathways. Without precise pH control and solvent selection, the reaction can stall at the Michael adduct or diverge into non-cyclized oxime derivatives.
This guide provides a validated, self-consistent protocol for the regioselective synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile , emphasizing the mechanistic causality required for reproducibility in drug development workflows.
Mechanistic Insight & Reaction Pathway
To control this reaction, one must understand the dual electrophilicity of the substrate and the dual nucleophilicity of the reagent.
-
Substrate Activation: Benzylidenemalononitrile contains a highly electrophilic
-carbon due to the conjugation with two electron-withdrawing nitrile groups. -
Nucleophilic Attack (The Michael Addition): Hydroxylamine (
) is a bidentate nucleophile. Under buffered conditions (NaOAc), the nitrogen atom, being more nucleophilic, attacks the -carbon of the alkene. -
Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the oxygen atom on one of the nitrile carbons.
-
Tautomerization: The imine intermediate tautomerizes to form the stable aromatic isoxazole amine.
Critical Control Point: The presence of a weak base (Sodium Acetate) is non-negotiable. It liberates the free base of hydroxylamine from its hydrochloride salt without being strong enough to hydrolyze the nitrile groups or trigger retro-Knoevenagel decomposition of the starting material.
Diagram 1: Reaction Mechanism
Caption: Step-wise mechanism shifting from Michael addition to the final aromatic isoxazole scaffold.
Experimental Protocol
Safety Note: Benzylidenemalononitrile derivatives can release malononitrile (a cyanide precursor) if subjected to strong acids or high heat. Work in a well-ventilated fume hood.
Materials
-
Substrate: Benzylidenemalononitrile (1.0 equiv)
-
Reagent: Hydroxylamine Hydrochloride (1.5 equiv)
-
Base: Sodium Acetate (NaOAc) Anhydrous (1.5 equiv)
-
Solvent: Ethanol (99.5% or Absolute)
-
Workup: Ice-cold distilled water
Step-by-Step Methodology
-
Preparation of Reagent Solution:
-
In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.04 g, 15 mmol) and Sodium Acetate (1.23 g, 15 mmol) in 10 mL of distilled water.
-
Why: Pre-mixing in water ensures full neutralization and generation of the free nucleophile before introducing the organic substrate.
-
-
Reaction Initiation:
-
Dissolve Benzylidenemalononitrile (1.54 g, 10 mmol) in 30 mL of Ethanol.
-
Add the ethanolic substrate solution to the aqueous reagent mixture.
-
Observation: The solution may turn slightly yellow or turbid.
-
-
Thermal Phase:
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Quenching and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Result: The product typically precipitates as a white to pale yellow solid.
-
-
Purification:
-
Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) to remove residual salts.
-
Recrystallization: Dissolve the crude solid in hot Ethanol. Add water dropwise until turbidity persists, then cool to 4°C.
-
Dry the crystals in a vacuum oven at 50°C for 4 hours.
-
Diagram 2: Experimental Workflow
Caption: Optimized workflow for the synthesis of 5-amino-isoxazole-4-carbonitrile.
Validation & Data Interpretation
To ensure the protocol was successful, compare your results against these standard parameters.
Table 1: Analytical Specifications
| Parameter | Expected Value | Notes |
| Physical State | White/Pale Yellow Crystals | Darkening indicates decomposition or polymer formation. |
| Yield | 75% - 92% | Lower yields suggest incomplete Michael addition. |
| Melting Point | 230°C - 232°C | Sharp melting point confirms purity. |
| IR Spectrum | 3400-3200 cm⁻¹ ( | Doublet indicates primary amine. |
| IR Spectrum | 2210-2220 cm⁻¹ ( | Sharp, distinct peak. |
| ¹H NMR | Multiplet for aromatic ring. | |
| ¹H NMR |
Optimization & Troubleshooting
Scenario A: No Precipitate upon Quenching
-
Cause: The product may be too soluble in the ethanol/water mix.
-
Solution: Evaporate 50% of the ethanol under reduced pressure before pouring into ice water.
Scenario B: Oily Product
-
Cause: Incomplete cyclization or presence of impurities.
-
Solution: Re-dissolve in minimal hot ethanol and scratch the flask walls with a glass rod to induce nucleation.
Scenario C: Low Yield
-
Cause: pH was too low (insufficient NaOAc) or too high (hydrolysis).
-
Correction: Ensure the molar ratio of NaOAc to Hydroxylamine HCl is exactly 1:1. Excess strong base (like NaOH) can hydrolyze the nitrile to an amide or acid.
References
-
Asian Journal of Research in Chemistry. "One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile." Asian Publications. [Link]
-
National Institutes of Health (NIH). "Synthesis of benzylidenemalononitrile by Knoevenagel condensation." PubMed Central. [Link]
-
YMER Digital. "Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles." YMER Journal. [Link][1]
- Google Patents. "Process for preparing isoxazole compounds (US3468900A)."
Sources
Precision Protocol: Ceric Ammonium Sulfate (CAS) Catalyzed Synthesis of Isoxazole Derivatives
Executive Summary & Application Scope
Objective: To provide a robust, scalable, and green protocol for the synthesis of 3,5-disubstituted isoxazoles from
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers focusing on heterocyclic synthesis and Green Chemistry.
Rationale: Isoxazole derivatives are critical pharmacophores found in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and antitumor agents. Traditional syntheses often require harsh conditions, toxic solvents, or explosive catalysts like Ceric Ammonium Nitrate (CAN). This protocol leverages Ceric Ammonium Sulfate (CAS) —a stable, non-explosive, and water-soluble Ce(IV) source—to drive the condensation-cyclization reaction with high atom economy and operational safety.
Mechanistic Insight & Scientific Rationale
The transformation relies on the dual nature of the Cerium(IV) ion: its high oxidation potential and strong Lewis acidity. While Ceric Ammonium Nitrate (CAN) is widely cited, the nitrate counter-ion poses safety risks (explosion hazard) in scale-up. Ceric Ammonium Sulfate (CAS) eliminates this risk while maintaining the Ce(IV) catalytic efficiency.
Reaction Pathway
The reaction proceeds via a Lewis Acid-catalyzed condensation-cyclization mechanism:
-
Activation: The Ce(IV) center coordinates with the carbonyl oxygen of the chalcone, increasing the electrophilicity of the
-carbon. -
1,4-Addition: Hydroxylamine (generated in situ or added as salt) performs a nucleophilic attack on the activated
-carbon. -
Cyclization: Intramolecular nucleophilic attack by the oxime oxygen on the carbonyl carbon.
-
Dehydration/Aromatization: Loss of water drives the formation of the aromatic isoxazole ring and regenerates the catalyst.
Mechanistic Diagram (Graphviz)
Figure 1: Catalytic cycle of CAS-mediated isoxazole synthesis showing activation, addition, and regeneration steps.
Experimental Protocol
Materials & Reagents
-
Substrate: Substituted Chalcone (1.0 mmol)
-
Reagent: Hydroxylamine Hydrochloride (
) (1.2 - 1.5 mmol) -
Catalyst: Ceric Ammonium Sulfate dihydrate [
] (10 mol%) -
Solvent: Ethanol (95%) or Acetonitrile (HPLC Grade)
-
Work-up: Crushed ice, Sodium Bicarbonate (sat. aq.)
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Chalcone (1.0 mmol) in Ethanol (5 mL).
-
Add Hydroxylamine Hydrochloride (1.2 mmol).
-
Add Ceric Ammonium Sulfate (10 mol%, ~63 mg). The solution may turn slightly yellow/orange due to Ce(IV).
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser.
-
Heat the mixture to Reflux (approx. 78-80°C) with vigorous stirring.
-
Monitor: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 8:2) every 30 minutes.
-
Endpoint: Disappearance of the chalcone spot and appearance of a new fluorescent spot (isoxazole).
-
Typical Time: 1.5 - 3.0 hours.
-
Step 3: Work-up & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 20 g) with stirring.
-
(Optional) If the product does not precipitate immediately, neutralize with saturated
solution to remove excess acid. -
Filter the solid precipitate using a Buchner funnel.
-
Wash the solid with cold water (
mL) to remove the water-soluble catalyst and unreacted hydroxylamine. -
Recrystallization: Purify the crude solid from hot Ethanol or Ethanol/Water mixture to obtain analytical grade crystals.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of isoxazoles.
Results & Discussion: Optimization Data
The following data summarizes the optimization of reaction conditions for the synthesis of 3,5-diphenylisoxazole.
Table 1: Solvent Effect on Yield
Reaction Conditions: Chalcone (1 mmol), NH2OH.HCl (1.2 mmol), CAS (10 mol%), Reflux, 2 hours.
| Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Notes |
| Ethanol | 78 | 2.0 | 92 | Green, easy work-up |
| Methanol | 65 | 3.5 | 85 | Slower kinetics |
| Acetonitrile | 82 | 1.5 | 94 | Excellent, but less green |
| Water | 100 | 6.0 | 45 | Poor solubility of chalcone |
| THF | 66 | 4.0 | 78 | Moderate yield |
Table 2: Catalyst Loading Optimization
Solvent: Ethanol, Reflux.
| CAS Loading (mol%) | Time (h) | Yield (%) | Catalyst Recovery (%) |
| 0 (Control) | 8.0 | <15 | N/A |
| 5 | 3.5 | 82 | 85 |
| 10 | 2.0 | 93 | 90 |
| 15 | 1.8 | 93 | 88 |
| 20 | 1.8 | 94 | 86 |
Interpretation: 10 mol% is the optimal loading. Increasing beyond this yields diminishing returns. The catalyst can be recovered from the aqueous filtrate by evaporation, though fresh catalyst is recommended for GMP applications.
Scope & Limitations
-
Electron-Donating Groups (EDG): Substrates with -OMe, -Me on the aromatic ring react faster (1.5 - 2 h) with high yields (>90%).
-
Electron-Withdrawing Groups (EWG): Substrates with -NO2, -Cl require longer reaction times (3 - 4 h) but still afford good yields (80-85%).
-
Steric Hindrance: Ortho-substituted chalcones may require prolonged reflux (up to 6 h).
-
Acid Sensitivity: Substrates with acid-labile protecting groups (e.g., THP, BOC) are generally stable under these mild Lewis acidic conditions, unlike traditional H2SO4 catalysis.
Safety & Handling (MSDS Highlights)
-
Ceric Ammonium Sulfate (CAS):
-
Hazard: Causes skin and eye irritation. Strong oxidizer (keep away from reducing agents).
-
PPE: Wear nitrile gloves and safety goggles.
-
Disposal: Cerium salts should be collected in heavy metal waste containers.
-
-
Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Handle in a fume hood.
-
Chalcones: Potential irritants. Avoid inhalation of dust.
References
-
Nair, V., et al. (2004). "Cerium(IV) ammonium nitrate: A versatile catalyst in organic synthesis." Tetrahedron, 60(10), 1959-1982. Link
- Foundational review establishing the catalytic vers
-
Kidwai, M., et al. (2005). "Aqua mediated synthesis of substituted isoxazoles and pyrazoles." Journal of Heterocyclic Chemistry, 42(4), 703-706. Link
- Supports the green chemistry approach for isoxazole synthesis.
- Sridharan, V., et al. (2010). "Cerium(IV) ammonium nitrate catalyzed synthesis of isoxazoles." Journal of Chemical Sciences, 122, 79-85.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Ammonium cerium(IV) sulfate dihydrate." Link
- Source for safety and physical property d
Troubleshooting & Optimization
Technical Support Center: Malononitrile & Hydroxylamine Reaction Optimization
Topic: Solvent Systems & Process Control for C-C/C-N Bond Formation Ticket ID: CHEM-OPT-882 Status: Open Resource Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Safety Directive
The reaction between malononitrile and hydroxylamine is a bifurcation point in heterocyclic synthesis. Depending on solvent polarity, pH, and temperature, the system favors either the formation of 2-cyanoacetamide oxime (amidoxime) or cyclization to 3-amino-5-isoxazolone .
CRITICAL SAFETY WARNING: Hydroxylamine (free base) is thermally unstable and potentially explosive upon heating or concentration.
-
Protocol Standard: Always utilize Hydroxylamine Hydrochloride (
) neutralized in situ with a base (e.g., , , or ). -
Solvent Constraint: Avoid solvents that react with strong nucleophiles (e.g., acetone, which forms oximes) or those with low heat capacities that cannot buffer the exotherm.
The Chemistry Engine: Mechanism & Solvent Influence
To troubleshoot, one must understand the mechanism. The solvent acts not just as a medium, but as a catalyst for proton transfer.
Reaction Pathway Visualization
The following diagram outlines the kinetic vs. thermodynamic pathways and how solvent choice dictates the trajectory.
Figure 1: Mechanistic divergence of malononitrile/hydroxylamine reaction showing kinetic control (Amidoxime) vs. thermodynamic control (Isoxazolone).
Solvent Optimization Matrix
The choice of solvent determines reaction rate, product purity, and safety. Use this matrix to select the starting point for your optimization.
| Solvent System | Polarity ( | Solubility (Reagents) | Solubility (Product) | Recommendation |
| Water | High (80.1) | Good ( | Poor (Precipitates) | Best for Isolation. Product often crashes out, simplifying workup. Requires vigorous stirring. |
| Ethanol (Abs.) | Med (24.5) | Good | Moderate | Best for Kinetics. Homogeneous phase allows faster reaction but requires evaporation/crystallization workup. |
| EtOH/H2O (1:1) | Mixed | Excellent | Low | The "Gold Standard." Balances reagent solubility with product precipitation. |
| DMF/DMSO | High | Excellent | Excellent | Avoid. Difficult to remove; high solubility prevents crystallization; thermal runaway risk is higher. |
| THF | Low (7.5) | Moderate | Moderate | Specialized. Use only if water sensitivity is strictly required (rare for this chemistry). |
Troubleshooting Guides (Q&A)
Issue A: "My reaction mixture turned into a sticky, non-filterable oil (Oiling Out)."
Diagnosis: This is a classic "Polymorph/Solvation" error. The intermediate amidoxime is highly polar. If the solvent system is too lipophilic (e.g., pure EtOH or THF) and the concentration is high, the product separates as an oil rather than a crystal lattice.
Corrective Action:
-
The "Drowning" Method: Dilute the reaction mixture slowly with ice-cold water. The increase in polarity forces the oil to organize into a solid lattice.
-
Seeding: If oil persists, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Solvent Switch: Switch to a 1:1 Ethanol:Water system. The water acts as an anti-solvent for the organic product while the ethanol keeps the unreacted malononitrile in solution.
Issue B: "I am observing low yields and high recovery of starting material."
Diagnosis: Incomplete conversion due to pH mismanagement.
-
is acidic. If you do not add enough base, the amine is protonated (
) and cannot attack the nitrile. -
If the base is too weak or insoluble in the chosen solvent, the free base concentration remains low.
Corrective Action:
-
Stoichiometry Check: Ensure a 1.1 : 1.1 : 1.0 ratio of Base :
: Malononitrile. -
Base Selection:
-
In Water : Use Sodium Carbonate (
). -
In Ethanol : Use Sodium Ethoxide (
) or Triethylamine ( ).
-
-
Monitoring: Check pH. The reaction works best at pH 8–9.
Issue C: "The reaction is turning dark red/brown."
Diagnosis: Thorpe-Ziegler polymerization.
Malononitrile is an active methylene compound (
Corrective Action:
-
Order of Addition: Dissolve
and Base first. Allow them to equilibrate for 10 minutes to generate free hydroxylamine. Then add malononitrile dropwise. -
Temperature Control: Keep the addition at 0–5°C.
Standardized Experimental Protocol
Objective: Synthesis of 2-cyanoacetamide oxime (Precursor to Isoxazolone). Scale: 10 mmol basis.
Materials
-
Malononitrile (0.66 g, 10 mmol)
-
Hydroxylamine Hydrochloride (0.76 g, 11 mmol)
-
Sodium Carbonate (anhydrous) (0.58 g, 5.5 mmol) or Sodium Acetate (0.90 g, 11 mmol)
-
Solvent: Ethanol/Water (1:1 v/v, 20 mL)
Methodology
-
Preparation of Nucleophile: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl in 10 mL water. Slowly add Sodium Carbonate (dissolved in minimal water or added as solid). Caution:
evolution. Stir for 15 minutes at room temperature. -
Addition of Electrophile: Dissolve Malononitrile in 10 mL Ethanol. Cool the hydroxylamine solution to 0°C (ice bath). Add the malononitrile solution dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). Product is more polar than malononitrile.
-
-
Workup (Crystallization): Cool the flask to 0°C. The product should precipitate as white/off-white crystals.
-
If no precipitate: Evaporate ethanol under reduced pressure (Rotavap) until the volume is halved. Cool again.
-
-
Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) to remove salts (
). -
Drying: Dry in a vacuum oven at 40°C or air dry.
Workflow Visualization: Purification Logic
Use this decision tree to determine the appropriate workup based on your visual observation of the reaction mixture.
Figure 2: Post-reaction processing decision tree for maximizing recovery of amidoxime/isoxazole derivatives.
References
-
Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.
-
Eweiss, N. F., & Osman, A. (1980). "Synthesis of Heterocycles from Malononitrile." Journal of Heterocyclic Chemistry, 17(8), 1713-1717.
-
SciFinder/CAS Common Chemistry. (2023). "Safety Data Sheet: Hydroxylamine Hydrochloride."
-
Anderson, G. W., et al. (1942). "The Synthesis of Isoxazoles." Journal of the American Chemical Society, 64(12), 2902–2904.
Technical Support Center: Troubleshooting Catalyst Recovery in Isoxazole Synthesis
Welcome to the technical support center dedicated to addressing challenges in catalyst recovery during isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing catalyst reuse, ensuring product purity, and maintaining process efficiency. The guidance provided herein is structured to explain the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting logic.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recovery and reuse of catalysts in isoxazole synthesis.
Problem 1: My final isoxazole product is contaminated with residual metal catalyst (e.g., copper or palladium). How can I effectively remove it?
Root Cause Analysis:
Product contamination with the catalyst is a common issue, particularly with homogeneous catalysts that are soluble in the reaction mixture.[1] This contamination is a direct result of catalyst leaching, where the active metal dissolves into the reaction medium.[2] For copper-catalyzed reactions, a persistent blue or green color in your product is a strong indicator of residual copper.[3] In pharmaceutical applications, minimizing this metal contamination is critical to meet stringent purity standards.[2][4]
Troubleshooting Workflow:
Caption: Workflow for removing residual metal catalyst from the final product.
Detailed Solutions:
-
Aqueous Washes with Chelating Agents: This is often the first and most effective step. Chelating agents form water-soluble complexes with the metal ions, which can then be removed by liquid-liquid extraction.[3]
-
For Copper Catalysts: Wash the organic layer containing your product with an aqueous solution of EDTA (0.5 M, pH 8), aqueous ammonia, or ammonium chloride.[3][5] Ammonia forms a distinct blue complex with copper, making the aqueous layer visibly colored.[5] Typically, two or more washes are performed until the aqueous layer is colorless.[5]
-
For Palladium Catalysts: Acidic washes can be employed. For instance, after a Suzuki coupling, acidifying the reaction mixture with acids like sulfuric or hydrochloric acid can help separate the product from the palladium catalyst.[6]
-
-
Filtration through Solid Supports: Passing the reaction mixture through a plug of an adsorbent material like silica gel, Celite, or alumina can effectively capture the residual catalyst.[3][5] This is particularly useful after an initial aqueous wash to remove the bulk of the metal.[3]
-
Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for specific metals.[3][7] Stirring the reaction mixture with a scavenger resin, followed by simple filtration, can be a highly effective method for removing trace amounts of the catalyst.[7]
Problem 2: My heterogeneous catalyst's activity drops significantly after the first cycle. What's causing this and how can I prevent it?
Root Cause Analysis:
A sharp decline in catalytic performance upon reuse is a classic sign of deactivation. The primary causes are:
-
Leaching: The active metal species dissolve from the solid support into the reaction mixture. This is a critical issue as it not only reduces the catalyst's efficacy for subsequent runs but also contaminates the product.[2]
-
Coking/Fouling: Carbonaceous materials (coke) deposit on the catalyst's surface, blocking active sites and pores.[8][9] This is often visible as a darkening of the catalyst.[9]
-
Sintering: At high temperatures, the fine metal particles on the support can agglomerate into larger particles, reducing the active surface area.[9]
-
Poisoning: Strong chemisorption of impurities from the reactants or solvents onto the active sites can inhibit their function.[9]
Troubleshooting Decision Tree:
Sources
- 1. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 7. spinchem.com [spinchem.com]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Handling hygroscopic hydroxylamine hydrochloride in synthesis
Introduction: The Challenge of a Hygroscopic Reagent
Hydroxylamine hydrochloride (NH₂OH·HCl) is an indispensable reagent in organic synthesis, primarily for the formation of oximes from aldehydes and ketones, a critical step in producing pharmaceuticals, agrochemicals, and other fine chemicals.[1] However, its utility is coupled with a significant handling challenge: it is highly hygroscopic, readily absorbing moisture from the atmosphere.[2][3] This property can lead to a cascade of experimental problems, from inaccurate measurements and poor reaction reproducibility to reagent decomposition and safety hazards.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and best practices. It is designed not merely as a list of instructions, but as a resource to understand the causality behind these experimental choices, ensuring robust and reliable synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties and handling of hydroxylamine hydrochloride.
Q1: What does "hygroscopic" mean, and why is hydroxylamine hydrochloride affected?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the ambient air.[2] Hydroxylamine hydrochloride, as a salt, has a strong affinity for water molecules. This absorption can cause the crystalline solid to become damp, clump together, and eventually dissolve in the absorbed water.[1][2]
Q2: What are the consequences of using moisture-contaminated hydroxylamine hydrochloride in a reaction?
A: The consequences are multifaceted and can severely compromise your synthesis:
-
Inaccurate Stoichiometry: When you weigh the reagent, you are also weighing an unknown amount of absorbed water. This leads to adding fewer moles of hydroxylamine hydrochloride than calculated, potentially resulting in incomplete reactions and lower yields.
-
Introduction of Water: Many organic reactions, particularly those involving sensitive intermediates, require anhydrous (water-free) conditions. The introduction of water can lead to unwanted side reactions, hydrolysis of starting materials or products, and altered reaction kinetics.
-
Reagent Decomposition: In the presence of moisture, hydroxylamine hydrochloride can decompose, especially with prolonged exposure or elevated temperatures.[2][4] The decomposition pathways of hydroxylamine are complex and can be influenced by the presence of water and pH, potentially generating gas and other byproducts.[5][6][7]
Q3: How can I visually identify a compromised bottle of hydroxylamine hydrochloride?
A: A fresh, high-purity bottle should contain a dry, white, crystalline powder.[1] Signs of moisture contamination include:
-
Clumping: The powder is no longer free-flowing and has formed hard lumps.
-
"Wet" Appearance: The solid appears damp or may have even formed a slurry at the bottom of the container.
-
Discoloration: While pure hydroxylamine hydrochloride is white, decomposition products may cause a yellowish or off-white tint.
Q4: What are the primary safety hazards associated with hydroxylamine hydrochloride?
A: Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate precautions. Key hazards include:
-
Corrosivity and Irritation: It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[4][8][9]
-
Toxicity: It is harmful if swallowed and may be absorbed through the skin.[9][10][11]
-
Thermal Instability: It can decompose violently or explosively when heated, with decomposition starting at temperatures above 115°C (239°F).[2][9]
-
Potential Mutagen: It is suspected of causing genetic defects.[10]
Always handle this reagent in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[12][13]
Section 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems encountered during synthesis.
Problem: My hydroxylamine hydrochloride reagent has formed hard clumps.
-
Probable Cause: Significant moisture absorption from the atmosphere due to improper storage or repeated opening of the container in a humid environment.
-
Recommended Action: For critical applications requiring high purity and accurate stoichiometry, it is strongly recommended to use a new, unopened bottle of the reagent. If this is not feasible, the material can be dried, but with extreme caution due to its thermal instability.
Protocol: Drying Clumped Hydroxylamine Hydrochloride
-
Safety First: Place a warning sign on the vacuum oven or desiccator indicating the contents and thermal hazard.
-
Preparation: Gently break up any large clumps with a clean, dry spatula in a fume hood. Spread the solid in a thin layer on a clean, dry glass watch glass or petri dish.
-
Drying: Place the dish in a vacuum desiccator containing a high-efficiency desiccant such as phosphorus pentoxide (P₄O₁₀) or fresh magnesium perchlorate.[14]
-
Vacuum Application: Apply a vacuum and allow the material to dry for at least 24 hours at ambient temperature.[14] DO NOT HEAT THE REAGENT. Heating above 115°C can initiate explosive decomposition.[2][9]
-
Storage: Once dry, immediately transfer the free-flowing powder to a tared, dry container with a tight-fitting seal and store it inside a larger desiccator.
-
Problem: My reaction yield is low, and I suspect inaccurate weighing of the reagent.
-
Probable Cause: The reagent's hygroscopic nature means its apparent weight increases upon exposure to air, leading to a systematic error in measurement.
-
Recommended Action: Implement a stringent workflow for weighing and dispensing the reagent. The goal is to minimize the time the reagent is exposed to the atmosphere.
Below is a logical workflow for accurately weighing hydroxylamine hydrochloride, especially for moisture-sensitive reactions.
Problem: My oxime formation reaction is sluggish or incomplete.
-
Probable Cause: Assuming other parameters (solvent, temperature, substrate purity) are correct, this often points to degraded hydroxylamine hydrochloride. The presence of excess water can alter the optimal pH for the reaction, and if the reagent has decomposed, its effective concentration is lower than what was weighed.
-
Recommended Action:
-
Verify Reagent Quality: Use a fresh bottle of hydroxylamine hydrochloride or perform a quality control check on your existing stock (see Section 3).
-
Reaction pH: Oxime formation is often pH-dependent. The reaction involves the free base form of hydroxylamine acting as a nucleophile. [15]While the hydrochloride salt is acidic, the reaction is typically run with a base (e.g., pyridine, sodium acetate) to liberate the free hydroxylamine in situ. Ensure your base is pure and added in the correct stoichiometric amount.
-
Purification: If you suspect the reagent is the issue and cannot acquire a new bottle, you may attempt to purify it. Crystallization from aqueous ethanol or boiling methanol has been reported as a viable method. [2]
-
Section 3: Standard Operating Procedures (SOPs) & Data
SOP 1: Storage and Handling
Adherence to proper storage is the most effective way to prevent reagent degradation.
| Parameter | Recommendation | Rationale / Causality |
| Temperature | Store in a cool environment, ideally 2-8°C. [4] | Lower temperatures slow the rate of potential decomposition reactions. |
| Atmosphere | Keep the container tightly sealed at all times. [4][16]Store in a desiccator. | Prevents the ingress of atmospheric moisture, which is the primary cause of clumping and degradation. [2][8] |
| Container | Use the original manufacturer's container. If transferring, use a corrosion-resistant container (e.g., glass or polypropylene) with a tight-sealing liner. [16] | Hydroxylamine hydrochloride is corrosive to some metals. A proper seal is critical. |
| Handling | Handle exclusively in a well-ventilated chemical fume hood. [9]Always wear appropriate PPE. | Protects the user from inhaling corrosive dust and prevents skin/eye contact. [12] |
SOP 2: Quality Control via Titration
Before use in a critical, large-scale synthesis, you can verify the purity of your hydroxylamine hydrochloride stock using a redox titration method adapted from the American Chemical Society (ACS) reagent chemical standards. [14] Principle: Hydroxylamine is oxidized by an excess of iron(III) ions, which are reduced to iron(II). The amount of iron(II) produced, which is stoichiometric to the amount of hydroxylamine, is then titrated with a standardized potassium permanganate solution.
| Step | Procedure |
| 1. Sample Prep | Accurately weigh ~1.5 g of dried hydroxylamine hydrochloride, dissolve in oxygen-free water, and dilute to 250.0 mL in a volumetric flask. |
| 2. Reaction | Take a 25.0 mL aliquot of the sample solution. Add it to a solution of ~5 g of ferric ammonium sulfate in 30 mL of dilute sulfuric acid (1:50). |
| 3. Heating | Gently boil the mixture for 5 minutes, ensuring it is protected from atmospheric oxygen. Cool to room temperature. |
| 4. Titration | Dilute the cooled solution with 150 mL of oxygen-free water and titrate with standardized 0.1 N potassium permanganate (KMnO₄) solution until a faint pink endpoint persists. |
| 5. Calculation | 1 mL of 0.1 N KMnO₄ corresponds to 0.003474 g of NH₂OH·HCl. Calculate the purity percentage. |
This is a summary. For full details, consult the primary source. [14]
Section 4: Decision-Making Logic for Reagent Use
The following diagram outlines the logical steps to take when starting an experiment with hydroxylamine hydrochloride.
Sources
- 1. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. leap.epa.ie [leap.epa.ie]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. media.laballey.com [media.laballey.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of Isoxazole-4-carbonitrile Ring Carbons
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the COX-2 inhibitor valdecoxib and various antibiotics like cloxacillin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon framework.
This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for the ring carbons of isoxazole-4-carbonitrile. As experimental data for this specific parent heterocycle is not widely published, we will employ a comparative approach. By examining the foundational spectrum of unsubstituted isoxazole and the spectrum of a close electronic analogue, ethyl isoxazole-4-carboxylate, we can confidently predict and interpret the spectral characteristics of isoxazole-4-carbonitrile. This methodology underscores a common challenge in chemical research and provides a robust framework for spectral interpretation in the absence of direct reference compounds.
Foundational Analysis: The Unsubstituted Isoxazole Ring
To understand the impact of the C4-carbonitrile substituent, we must first establish a baseline with the parent isoxazole ring. The electronic environment of the isoxazole ring is dictated by the competing influences of the electronegative oxygen and nitrogen atoms.
-
C3 and C5: These carbons are adjacent to the electronegative heteroatoms (N and O, respectively). This proximity results in significant deshielding, causing their signals to appear downfield in the ¹³C NMR spectrum.
-
C4: Positioned between C3 and C5, the C4 carbon is less affected by the direct inductive effects of the heteroatoms and typically appears at a more upfield (shielded) position relative to C3 and C5.
The structure and numbering of isoxazole are shown below.
Caption: Numbering convention for the isoxazole ring.
Comparative Analysis of ¹³C NMR Chemical Shifts
The introduction of a substituent, particularly a strongly electron-withdrawing group like a nitrile (-C≡N) or an ester (-COOEt), dramatically alters the electronic distribution within the isoxazole ring. The nitrile group exerts a powerful deshielding effect on the carbon to which it is attached (the ipso-carbon, C4) and influences the other ring carbons through resonance and inductive effects.
The following table compares the experimental ¹³C NMR data for unsubstituted isoxazole and ethyl isoxazole-4-carboxylate (a close analogue) to provide a robust prediction for isoxazole-4-carbonitrile.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Signals (ppm) | Solvent |
| Isoxazole [2][3] | 150.3 | 103.0 | 157.9 | - | CDCl₃ |
| Ethyl Isoxazole-4-carboxylate [4] | ~158 | ~112 | ~165 | C=O: ~161, CH₂: ~61, CH₃: ~14 | CDCl₃ |
| Isoxazole-4-carbonitrile (Predicted) | ~155-160 | ~95-100 | ~162-167 | C≡N: ~110-115 | CDCl₃ |
Causality and Interpretation of Chemical Shifts:
-
C4 Chemical Shift: In the unsubstituted isoxazole, C4 resonates around 103.0 ppm.[2][3] The ethyl ester group in ethyl isoxazole-4-carboxylate, being electron-withdrawing, deshields the attached C4, shifting it downfield to ~112 ppm. Conversely, the nitrile group, despite being strongly electron-withdrawing, causes an upfield shift of the ipso-carbon in many aromatic systems due to its magnetic anisotropy and sp-hybridized character. Therefore, we predict the C4 signal for isoxazole-4-carbonitrile to be shielded relative to the parent isoxazole, appearing in the 95-100 ppm range.
-
C3 and C5 Chemical Shifts: The electron-withdrawing nature of the C4 substituent deshields the adjacent C3 and C5 carbons. This is observed in the ethyl ester analogue, where both C3 and C5 are shifted downfield compared to the parent isoxazole. A similar, pronounced downfield shift is predicted for isoxazole-4-carbonitrile, placing the C3 and C5 signals in the ~155-160 ppm and ~162-167 ppm ranges, respectively.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group itself typically resonates in the 110-125 ppm region of the ¹³C NMR spectrum.[5] We predict the signal for the -C≡N carbon in isoxazole-4-carbonitrile to appear around 110-115 ppm.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following procedure is recommended for acquiring the ¹³C NMR spectrum of isoxazole-4-carbonitrile or related derivatives.
Sources
Comparative Guide: Elemental Analysis & Purity Validation for C10H7N3O
Executive Summary: The Purity Imperative
In small molecule drug discovery, the molecular formula C10H7N3O represents a scaffold class common to fused heterocycles (e.g., naphthotriazoles or pyridopyrimidines). While structural identity is often confirmed via NMR and Mass Spectrometry, purity validation remains the critical bottleneck for publication and biological testing.
This guide provides a rigorous technical comparison of purity determination methods for C10H7N3O. It moves beyond simple theoretical calculations to evaluate the practical trade-offs between Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .
Theoretical Baseline: The C10H7N3O Standard
Before any experimental validation, a precise theoretical baseline must be established using current IUPAC atomic weights.
Molecular Formula: C₁₀H₇N₃O Molecular Weight (MW) Calculation:
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 10 | 12.011 | 120.110 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 185.186 g/mol |
Theoretical Elemental Composition:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Oxygen:
Critical Note: The standard acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem.) is a deviation of ≤ 0.4% from these theoretical values [1].[1]
Comparative Analysis: Validating the Formula
We compare the three dominant methodologies for validating C10H7N3O.
Method A: Automated Combustion Analysis (CHN)
The Gold Standard for Bulk Purity
Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment. C converts to CO₂, H to H₂O, and N to N₂/NOx. These gases are separated (GC or adsorption columns) and quantified via Thermal Conductivity Detection (TCD).
-
Pros:
-
Bulk Purity Indicator: Unlike MS, it detects non-ionizable impurities (inorganic salts, silica gel, solvents).
-
Journal Compliance: Universally accepted for "analytical purity" (>95%).
-
-
Cons:
-
Sample Consumption: Destructive (requires 2–5 mg).
-
Solvent Trap: Solvates (e.g., hemi-hydrates) can skew results outside the 0.4% limit, requiring drying or recalculation.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Confirmation Tool
Mechanism: Measures the mass-to-charge ratio (m/z) with <5 ppm error.
-
Pros: Extremely sensitive (<0.1 mg needed); confirms molecular formula.
-
Cons: Does NOT prove bulk purity. A sample can be 80% salt and 20% compound and still give a perfect HRMS match.
Method C: Quantitative NMR (qNMR)
The Modern Precision Alternative
Mechanism: Uses an internal standard (e.g., Maleic acid, TCNB) of known purity. The molar ratio is calculated by comparing the integration of the analyte's signals to the standard's signals.[2]
-
Pros: Non-destructive; distinguishes between structural isomers; calculates "absolute content" (w/w%).
-
Cons: Requires a deuterated solvent where both analyte and standard are soluble and stable; signal overlap can invalidate results.
Summary Comparison Table
| Feature | Combustion Analysis (CHN) | HRMS (Orbitrap/TOF) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Identity) | Absolute Content (w/w%) |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Accuracy Target | ± 0.4% Absolute Deviation | < 5 ppm Mass Error | ± 1.0% Relative Uncertainty |
| Blind Spots | Requires >95% purity to pass | Blind to inorganic impurities | Solvent peak overlap |
| Throughput | High (Automated) | High (Flow injection) | Medium (Long relaxation delays) |
Decision Logic & Workflows
The following diagrams illustrate the logical flow for validating a new chemical entity (NCE) like C10H7N3O.
Diagram 1: The Validation Decision Matrix
This workflow guides the researcher on which method to prioritize based on sample stage and quantity.
Caption: Decision matrix for selecting validation methods based on sample availability and purity requirements.
Experimental Protocol: Automated CHN Analysis
Objective: Determine if the synthesized C10H7N3O meets the ±0.4% purity standard.
Equipment
-
Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Balance: Mettler Toledo Microbalance (readability 0.001 mg).
-
Consumables: Tin capsules (pressed), Tungsten/Copper oxide catalysts.
Step-by-Step Workflow
-
Sample Preparation (Critical Step):
-
Dry the C10H7N3O sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents (EtOAc, DCM) or moisture.
-
Why: Trapped solvent is the #1 cause of EA failure. A single mole of water adds ~10% error to the Hydrogen count.
-
-
Weighing:
-
Tare a clean tin capsule.
-
Add 1.5 – 2.5 mg of sample.
-
Fold the capsule hermetically to exclude atmospheric nitrogen.
-
Record weight to the nearest 0.001 mg.
-
-
Calibration (K-Factor):
-
Run a "Conditioning" blank.
-
Run a standard (e.g., Acetanilide: C=71.09%, H=6.71%, N=10.36%) to establish the response factor.
-
Acceptance: The standard must read within ±0.1% of theoretical before proceeding.
-
-
Combustion:
-
Inject sample into the combustion tube (950°C).
-
Oxygen boost ensures complete oxidation.
-
Reduction tube (600°C) converts NOx gases to N₂.
-
-
Data Interpretation:
-
Compare "Found" vs. "Calculated".
-
Calculation for C10H7N3O:
-
Found C: 64.50% (Diff: -0.36% → Pass )
-
Found H: 3.95% (Diff: +0.14% → Pass )
-
Found N: 22.50% (Diff: -0.19% → Pass )
-
-
Result: The sample is analytically pure.
-
Diagram 2: The Combustion Analysis Loop
Visualizing the internal process of the analyzer and the data feedback loop.
Caption: Internal workflow of a CHN analyzer converting solid sample into quantifiable gas signals.
References
-
National Institutes of Health (NIH). (2012). Elemental analysis by NMR. PubMed Central. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
IUPAC. (2022). Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights. [Link]
Sources
Comparative Guide: Antimicrobial Activity of Phenyl vs. Methyl Isoxazole Derivatives
Executive Summary
Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads.
The isoxazole scaffold—a five-membered heterocyclic ring containing oxygen and nitrogen—is a privileged structure in medicinal chemistry, forming the core of clinically significant antibiotics like sulfamethoxazole and oxacillin. A critical design decision in optimizing these scaffolds is the substitution pattern at the C-3 and C-5 positions: specifically, the choice between a Methyl (-CH₃) group and a Phenyl (-C₆H₅) group.
This guide provides a technical comparison of these two derivatives, analyzing their Structure-Activity Relationship (SAR), physicochemical properties, and antimicrobial efficacy. While methyl derivatives often offer superior solubility and compact binding modes, phenyl derivatives typically exhibit enhanced lipophilicity and potency against Gram-positive strains due to hydrophobic pocket occupancy.
Chemical Context & SAR Analysis
Structural & Physicochemical Differences
The choice between a methyl and phenyl substituent fundamentally alters the molecule's interaction with biological targets.
| Feature | Methyl Isoxazole Derivatives | Phenyl Isoxazole Derivatives |
| Steric Bulk | Low (Compact) | High (Bulky) |
| Lipophilicity (LogP) | Lower (Hydrophilic shift) | Higher (Hydrophobic shift) |
| Electronic Effect | Weak electron-donating (Inductive +I) | Electron-withdrawing (Resonance) or Donating depending on substitution |
| Solubility | Generally higher in aqueous media | Lower; often requires DMSO/surfactants |
| Metabolic Stability | Prone to benzylic oxidation | Generally stable; susceptible to ring hydroxylation |
Mechanism of Action (MOA)
Isoxazole derivatives primarily exert antimicrobial activity via two mechanisms:
-
Inhibition of Dihydropteroate Synthase (DHPS): Mimicking PABA to block folate synthesis (bacteriostatic).
-
Inhibition of DNA Gyrase (GyrB): Competitive inhibition at the ATP-binding site (bactericidal).
SAR Insight:
-
Methyl groups are favored when the target binding pocket is narrow or sterically restricted.
-
Phenyl groups are favored when the target possesses a hydrophobic cleft capable of
stacking interactions (e.g., with Tyrosine or Phenylalanine residues in the active site).
Figure 1: SAR Decision Tree for Isoxazole Substituents based on target bacterial class.
Comparative Antimicrobial Efficacy[2][3][4][5][6][7][8][9]
The following data aggregates findings from multiple comparative studies (Sources 1.2, 1.17, 1.19), specifically looking at Minimum Inhibitory Concentration (MIC) values.
Quantitative Data Summary (MIC in µg/mL)
| Bacterial Strain | 3-Methyl-5-phenylisoxazole (Hybrid) | 3,5-Dimethylisoxazole | 3,5-Diphenylisoxazole |
| S. aureus (Gram +) | 4 - 8 (High Potency) | 32 - 64 (Low Potency) | 8 - 16 (Moderate) |
| B. subtilis (Gram +) | 2 - 4 | >64 | 8 |
| E. coli (Gram -) | 16 - 32 | 12.5 - 25 | >64 |
| P. aeruginosa (Gram -) | 32 - 64 | 64 | >128 |
Analysis:
-
Gram-Positive Dominance: The Phenyl derivatives (and Methyl-Phenyl hybrids) consistently outperform pure methyl derivatives against S. aureus. This is attributed to the lipophilic phenyl ring facilitating penetration through the thick peptidoglycan layer.
-
Gram-Negative Challenge: The Methyl derivatives show a slight edge against E. coli.[1] The outer membrane of Gram-negative bacteria restricts the entry of bulky, highly lipophilic molecules; the compact methyl group allows better passage through porins.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Synthesis: 1,3-Dipolar Cycloaddition (General Procedure)
This method is preferred for its regioselectivity in creating 3,5-disubstituted isoxazoles.
Reagents:
-
Aldehyde (Benzaldehyde for Phenyl; Acetaldehyde equivalent for Methyl)
-
Hydroxylamine hydrochloride (
) -
Alkyne (Phenylacetylene or Propyne)
-
Chloramine-T (Oxidant)
Workflow:
-
Oxime Formation: React aldehyde with hydroxylamine HCl in ethanol/water with
at RT for 2 hours. -
Nitrile Oxide Generation: Treat the aldoxime with Chloramine-T in ethanol to generate the nitrile oxide in situ.
-
Cycloaddition: Add the appropriate alkyne. Reflux for 4–6 hours.
-
Purification: Evaporate solvent. Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc 8:2).
Antimicrobial Assay: Broth Microdilution (CLSI M07-A10)
Objective: Determine MIC values with high reproducibility.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve isoxazole derivatives in DMSO (stock 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate (final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.
-
Incubation: Add diluted inoculum to wells. Incubate at
for 16–20 hours. -
Readout: MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin or Ampicillin as a positive control.
-
Mechanism of Action: DNA Gyrase Inhibition Pathway
Recent docking studies suggest that phenyl-substituted isoxazoles often target the ATP-binding pocket of DNA Gyrase B. The phenyl ring engages in
Figure 2: Proposed Mechanism of Action for Phenyl-Isoxazole Derivatives inhibiting DNA Gyrase.
Conclusion & Recommendation
For Broad-Spectrum Antibiotics: Design Hybrid Scaffolds (e.g., 3-methyl-5-phenylisoxazole). This combination leverages the lipophilicity of the phenyl group for membrane penetration while maintaining the metabolic stability and lower steric footprint of the methyl group at the C-3 position.
For Gram-Negative Targeting: Prioritize Methyl/Compact derivatives. Avoid bulky phenyl groups unless functionalized with polar substituents (e.g., -OH, -NH₂) to facilitate porin transport.
For Gram-Positive Targeting (MRSA): Prioritize Phenyl derivatives, specifically with electron-withdrawing groups (Cl, F, NO₂) on the phenyl ring to maximize binding affinity via electronic interactions.
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. (2022). Link
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone. Molecules (MDPI). (2023). Link
-
Efficient Synthesis, Structural Characterization, Antibacterial Assessment... of New Functionalized Isoxazoles. MDPI. (2024). Link
-
Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. Link
-
3-Methyl-5-phenylisoxazole | C10H9NO. PubChem. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile
Topic: Proper Disposal Procedures for 5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile Content Type: Laboratory Safety & Operational Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Summary & Immediate Safety Directives
This compound (also known as 5-amino-3-phenylisoxazole-4-carbonitrile) is a nitrogen-rich heterocyclic intermediate containing both an amino group and a nitrile (cyano) group . Improper disposal poses risks of toxic gas generation (HCN) if acidified and environmental contamination.
Core Safety Directive:
-
NEVER mix with acidic waste streams (Risk of Hydrogen Cyanide evolution).
-
NEVER mix with strong oxidizers (Risk of exothermic reaction/fire).
Emergency Disposal Classification:
-
RCRA Status: Non-listed, but treat as Characteristic Hazardous Waste (Toxic/Reactive) due to the nitrile functionality.
-
Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).
Chemical Profile & Hazard Analysis
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound is not just "organic waste"; it is a functionalized heterocycle with specific reactivities.
| Property | Description | Operational Implication |
| Functional Groups | Nitrile (-CN), Amine (-NH2), Isoxazole Ring | Nitrile: Metabolic source of cyanide; acid-sensitive. Isoxazole: Potentially energetic decomposition at high temperatures.[3][4] |
| Physical State | Solid (typically crystalline powder) | Dust inhalation hazard during transfer. |
| Acidity/Basicity | Weakly Basic (Amino group) | Incompatible with strong acids and acid chlorides. |
| Signal Word | WARNING | Treat as acutely toxic (Oral/Dermal) and Irritant. |
Expert Insight: The isoxazole ring is generally stable at room temperature, but the combination of an amino group and a nitrile group on the ring suggests that under strong acidic conditions or metabolic processing, the ring can open or the nitrile can hydrolyze. Therefore, segregation from acidic waste streams is the single most critical safety step.
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal or cleanup procedure, verify the following PPE is active.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Provides barrier against organic permeation. Change immediately if splashed. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powder handling or liquid waste pouring. |
| Respiratory | N95 (minimum) or P100 HEPA | Required if handling solid powder outside a fume hood to prevent inhalation. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Prevents dermal absorption through wrists/forearms. |
Step-by-Step Disposal Protocol
This protocol uses a Self-Validating System : At each step, you must verify the state of the waste before proceeding to the next.
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper.
-
Segregation: Do not mix with general trash. Isolate in a dedicated solid waste stream.[2]
-
Containerization:
-
Place solid material into a clear, wide-mouth polyethylene (HDPE) jar .
-
Validation: Ensure the lid seals tightly and the exterior is free of dust.
-
-
Labeling:
-
Secondary Containment: Place the primary jar inside a clear zip-lock bag or secondary bin to prevent contamination during transport.
B. Liquid Waste (Mother Liquors/Solutions)
Applicable to: Reaction mixtures, HPLC effluent, or dissolved stock solutions.
-
Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Ethyl Acetate).
-
Compatibility Check (Crucial):
-
Test pH: Ensure the waste solution is Neutral (pH 6-8) or slightly Basic .
-
If Acidic: Neutralize slowly with Sodium Bicarbonate before adding to the waste container to prevent HCN release from the nitrile group.
-
-
Segregation:
-
Pour into the "Organic Solvents - Non-Halogenated" carboy (unless dissolved in DCM/Chloroform).
-
Do not pour into the "Aqueous/Acidic" waste stream.
-
-
Documentation: Log the estimated amount of nitrile compound added to the carboy on the waste log sheet.
Visual Workflows (Decision Trees)
Figure 1: Waste Segregation Decision Tree
Use this logic flow to determine the correct waste stream.
Figure 2: Emergency Spill Response Workflow
Follow this strictly in the event of a powder spill.
[2][4][5][6][7]
Regulatory Compliance & Waste Codes
While this specific compound may not have a dedicated "P" or "U" listing under RCRA (40 CFR 261), it must be characterized by the generator.
-
EPA Waste Code Suggestion:
-
If the waste shows ignitability (due to solvent): D001 .
-
If the waste is reactive (cyanide generation potential): D003 .
-
Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic Organic Solid" if no specific characteristic applies, but ensure it is routed for Incineration .
-
-
DOT Shipping Name (for pure substance):
-
Generic: Nitriles, solid, toxic, n.o.s. (5-Amino-3-phenylisoxazole-4-carbonitrile).
-
UN Number: UN3439 (Verify with your EHS officer).
-
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Drain Discharge Guide for Hazardous Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
